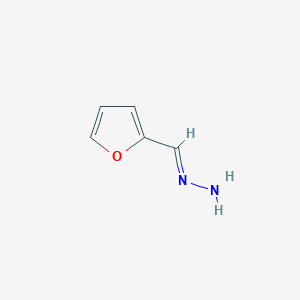

(E)-Furan-2-ylmethylidenehydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-Furan-2-ylmethylidenehydrazine, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

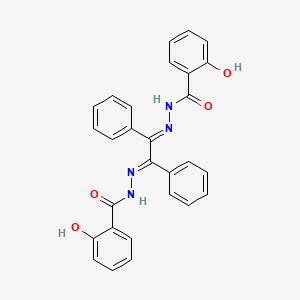

Crystal Structure Analysis : A study by Mendoza et al. (2010) investigated the crystal structure of a compound closely related to "(E)-Furan-2-ylmethylidenehydrazine". The compound exhibited an E configuration with respect to the C=N bond and displayed specific dihedral angles between its constituent rings, contributing to the understanding of its molecular geometry (Mendoza et al., 2010).

Pharmaceutical Applications : Varynskyi et al. (2017) developed a sensitive and selective method for determining a compound structurally similar to "this compound" in pharmaceutical solutions. This method is crucial for quality control in drug manufacturing (Varynskyi et al., 2017).

Food Chemistry : Zheng et al. (2015) explored the effects of various compounds on the formation of furan and related volatiles in canned coffee. This research is significant for understanding and controlling the levels of potentially harmful compounds in food products (Zheng et al., 2015).

Antibacterial and Antioxidant Activities : Sokmen et al. (2014) synthesized new compounds, including derivatives of "this compound", and evaluated their antibacterial, antiurease, and antioxidant activities. Such research is crucial for the development of new therapeutic agents (Sokmen et al., 2014).

Spectral Characterization : Babu et al. (2014) conducted a detailed spectral characterization of a hydrazone derivative of furfural, which is structurally related to "this compound". This study aids in understanding the electronic properties of such compounds (Babu et al., 2014).

Synthetic Chemistry : Reddy et al. (2012) reported on the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol derivatives, showcasing an efficient synthetic route to create complex molecules for potential applications in medicinal chemistry (Reddy et al., 2012).

Mechanism of Action

Biochemical Pathways

, it’s known that similar furanic compounds can participate in various biochemical reactions. For instance, 2,5-Furandicarboxaldehyde, a related compound, is an oxidation product of 5-hydroxymethyl furfural and is used as an organic building block in chemical synthesis . It’s also used as a precursor for the production of valuable biopolymers .

Properties

IUPAC Name |

(E)-furan-2-ylmethylidenehydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-7-4-5-2-1-3-8-5/h1-4H,6H2/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORIGDPDWZZQCO-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31350-00-2 |

Source

|

| Record name | 2-Furoylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031350002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5r,6r)-3-[4-Amino-1,1-dimethylbutyl]-6-[(s)-1-hydroxyethyl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244677.png)

![Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo-](/img/structure/B1244679.png)

![5-[[6-formyl-4-oxo-2-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridin-3-yl]disulfanyl]-4-oxo-6-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridine-2-carbaldehyde](/img/structure/B1244681.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)

![3-[(2-Amino-benzoyl)-hydrazono]-N-benzo[1,3]dioxol-5-yl-butyramide](/img/structure/B1244694.png)